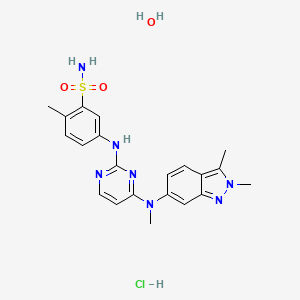
Pazopanib hydrochloride monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as a potent inhibitor of vascular endothelial growth factor receptors (VEGFR), making it a valuable compound in cancer research and treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate involves multiple steps. The process typically starts with the preparation of the indazole derivative, followed by the formation of the pyrimidine ring. The final step involves the sulfonamide formation and hydrochloride salt addition .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s properties .
Scientific Research Applications
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential in cancer therapy due to its VEGFR inhibitory activity.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily by inhibiting VEGFR, which plays a crucial role in angiogenesis (formation of new blood vessels). By blocking this pathway, the compound can prevent the growth of blood vessels that supply tumors, thereby inhibiting tumor growth. The molecular targets include VEGFR-1, VEGFR-2, and VEGFR-3, and the pathways involved are critical for cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Pazopanib: Another VEGFR inhibitor with a similar structure but different substituents.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor with applications in cancer therapy.
Sorafenib: Inhibits multiple kinases, including VEGFR, and is used in the treatment of renal cell carcinoma and hepatocellular carcinoma
Uniqueness
5-((4-((2,3-Dimethyl-2H-indazol-6-yl)(methyl)amino)pyrimidin-2-yl)amino)-2-methylbenzenesulfonamidehydrochloridehydrate stands out due to its specific structural features that confer high selectivity and potency towards VEGFR. Its unique combination of functional groups enhances its pharmacokinetic properties, making it a promising candidate for further development .
Properties
CAS No. |
635702-66-8 |
|---|---|
Molecular Formula |
C21H26ClN7O3S |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide;hydrate;hydrochloride |
InChI |
InChI=1S/C21H23N7O2S.ClH.H2O/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16;;/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25);1H;1H2 |
InChI Key |
RGKFSIOGIJNWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















